N-[2-(4-chlorophenoxy)ethyl]-4-methyl-3-morpholin-4-ylsulfonylaniline
Description
N-[2-(4-chlorophenoxy)ethyl]-4-methyl-3-morpholin-4-ylsulfonylaniline is a complex organic compound characterized by its unique chemical structure
Properties
IUPAC Name |
N-[2-(4-chlorophenoxy)ethyl]-4-methyl-3-morpholin-4-ylsulfonylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O4S/c1-15-2-5-17(21-8-11-26-18-6-3-16(20)4-7-18)14-19(15)27(23,24)22-9-12-25-13-10-22/h2-7,14,21H,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUUOEJAIYZLPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCCOC2=CC=C(C=C2)Cl)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-chlorophenoxy)ethyl]-4-methyl-3-morpholin-4-ylsulfonylaniline typically involves multiple steps, starting with the chlorination of phenol to produce 4-chlorophenol This intermediate is then reacted with ethylene oxide to form 2-(4-chlorophenoxy)ethanol
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and reaction conditions are optimized for efficiency and yield. This includes the use of catalysts, controlled temperatures, and specific solvents to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be used to study enzyme inhibition or as a probe to investigate cellular processes.
Industry: In the chemical industry, it serves as an intermediate in the production of various chemicals and materials.
Mechanism of Action
The mechanism by which N-[2-(4-chlorophenoxy)ethyl]-4-methyl-3-morpholin-4-ylsulfonylaniline exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes.
Comparison with Similar Compounds
2-Chloro-N-[2-(4-chlorophenoxy)ethyl]acetamide: Similar in structure but with different functional groups.
4-Chlorophenoxyacetic acid: Another compound with a chlorophenoxy group but different substituents.
Uniqueness: N-[2-(4-chlorophenoxy)ethyl]-4-methyl-3-morpholin-4-ylsulfonylaniline stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
